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Glucocorticoid receptor agonist - 1245526-82-2

Glucocorticoid receptor agonist

Catalog Number: EVT-253133
CAS Number: 1245526-82-2
Molecular Formula: C20H20F4N2O2
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucocorticoid receptor agonist is a potent Glucocorticoid receptor agonist.IC50 value:Target:
Overview

Glucocorticoid receptor agonists are compounds that bind to the glucocorticoid receptor, a member of the nuclear receptor superfamily, which plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. These compounds are primarily synthetic derivatives of natural glucocorticoids, such as cortisol. They are widely used in clinical settings to treat inflammatory diseases, autoimmune disorders, and certain cancers due to their anti-inflammatory and immunosuppressive properties .

Source

Glucocorticoids are synthesized in the adrenal cortex, specifically in the zona fasciculata, from cholesterol through a series of enzymatic reactions. The primary endogenous glucocorticoid in humans is cortisol, which is released in response to stress and regulates numerous bodily functions . Synthetic glucocorticoids have been developed to enhance therapeutic efficacy and minimize side effects compared to natural hormones.

Classification

Glucocorticoid receptor agonists can be classified into two main categories:

  • Natural glucocorticoids: Such as cortisol.
  • Synthetic glucocorticoids: Including prednisolone, dexamethasone, and hydrocortisone. These synthetic variants often exhibit altered pharmacokinetics and pharmacodynamics compared to their natural counterparts .
Synthesis Analysis

Methods

The synthesis of glucocorticoid receptor agonists typically involves the modification of steroid structures derived from cholesterol. Common synthetic pathways include:

  • Chemical modification: Altering the steroid backbone to enhance potency or selectivity.
  • Total synthesis: Constructing glucocorticoid molecules from simpler organic compounds through multi-step reactions.

Technical Details

For instance, the synthesis of prednisolone involves the oxidation of hydrocortisone at specific positions on the steroid ring system. The process may include:

  1. Oxidation: Using oxidizing agents to modify hydroxyl groups.
  2. Rearrangement: Chemical reactions that alter the position of functional groups to achieve desired biological activity.
Molecular Structure Analysis

Structure

The glucocorticoid receptor is a modular protein composed of several distinct domains:

  • A/B domain: N-terminal regulatory domain.
  • C domain: DNA-binding domain.
  • D domain: Hinge region connecting the DNA-binding and ligand-binding domains.
  • E domain: Ligand-binding domain.
  • F domain: C-terminal domain .

Data

The molecular weight of the glucocorticoid receptor is approximately 97 kDa, and it consists of 777 amino acids. The receptor's structure allows it to bind glucocorticoids and regulate gene transcription effectively .

Chemical Reactions Analysis

Reactions

Glucocorticoid receptor agonists undergo various chemical reactions within biological systems:

  • Binding: Agonists bind to the glucocorticoid receptor, leading to conformational changes that activate transcriptional regulation.
  • Metabolism: These compounds are often metabolized in the liver through conjugation with sulfate or glucuronic acid, facilitating excretion via urine .

Technical Details

The binding mechanism involves the formation of a receptor-ligand complex that can either activate or repress target genes depending on the specific context and presence of co-factors .

Mechanism of Action

Process

Upon binding with a glucocorticoid, the activated receptor translocates to the nucleus where it interacts with specific DNA sequences known as glucocorticoid response elements. This interaction can lead to two primary outcomes:

  • Transactivation: Upregulation of anti-inflammatory genes.
  • Transrepression: Downregulation of pro-inflammatory genes by inhibiting other transcription factors from accessing DNA .

Data

Studies indicate that glucocorticoids can regulate up to 20% of the human genome under certain conditions, highlighting their significant impact on cellular function .

Physical and Chemical Properties Analysis

Physical Properties

Glucocorticoid receptor agonists are typically characterized by their solubility in organic solvents and variable solubility in water. Their physical state can range from solid crystals to oily liquids depending on their chemical structure.

Chemical Properties

These compounds exhibit high affinity for plasma proteins (over 90% binding), which affects their distribution and half-life within biological systems. They are primarily administered orally or via inhalation for localized effects .

Applications

Scientific Uses

Glucocorticoid receptor agonists have a wide range of applications in medicine:

  • Anti-inflammatory treatments: Used for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
  • Immunosuppressive therapies: Employed in organ transplantation and autoimmune diseases to prevent rejection or reduce immune activity.
  • Cancer therapy: Certain synthetic glucocorticoids are utilized in treating hematological malignancies due to their ability to induce apoptosis in lymphoid cells .
Molecular Biology of the Glucocorticoid Receptor (GR)

Structural Characterization of GR Isoforms

Domain Architecture: NTD, DBD, LBD, and Hinge Region

The glucocorticoid receptor (GR) belongs to the nuclear receptor superfamily (subfamily 3, group C) and exhibits a conserved modular structure. The canonical human GRα isoform (777 amino acids; 97 kDa) comprises:

  • N-terminal domain (NTD): Contains the activation function 1 (AF1) region (amino acids 77–262), which recruits coactivators (e.g., p160/SRC-1) and basal transcription factors (e.g., TBP). AF1 adopts a disordered structure that folds into helical conformations upon cofactor binding [1] [4].
  • DNA-binding domain (DBD): Highly conserved across nuclear receptors (amino acids 420–480). It harbors two C4-type zinc fingers that recognize glucocorticoid response elements (GREs). The first zinc finger mediates DNA binding specificity, while the second facilitates receptor dimerization [1] [7].
  • Ligand-binding domain (LBD): Forms a hydrophobic pocket (amino acids 481–777) with 12 α-helices that bind glucocorticoids. Helix 12 contains the activation function 2 (AF2) surface, which undergoes ligand-dependent conformational changes to recruit coregulators (e.g., GRIP1) [1] [4].
  • Hinge region: Links the DBD and LBD and contains nuclear localization signals (NL1/NL2) that regulate cytoplasmic-nuclear shuttling [2] [4].

Table 1: Functional Domains of Canonical GRα

DomainAmino Acid ResiduesKey Structural FeaturesPrimary Functions
NTD1–420Intrinsically disordered; AF1 (77–262)Coactivator recruitment; transactivation
DBD420–480Two C4 zinc fingers; dimerization interfaceGRE recognition; receptor dimerization
Hinge480–481Flexible linker; NL1/NL2Nuclear translocation; post-translational modifications
LBD481–77712 α-helices; AF2 (helix 12)Ligand binding; coactivator docking

Alternative Splicing and Translation Initiation Mechanisms

GR isoforms arise through alternative splicing and translation initiation:

  • GRα vs. GRβ: Alternative splicing of exon 9 generates GRα (ligand-binding isoform) and GRβ (dominant-negative isoform). GRβ lacks helices 11–12 of the LBD, cannot bind ligands, and resides constitutively in the nucleus. It inhibits GRα by sequestering cofactors or forming inactive heterodimers [2] [4].
  • GRγ: Retains a 3-bp insertion (Arg451) between exons 3–4, altering the DBD lever arm. This isoform exhibits delayed nuclear import and reduced transactivation of GRE-driven genes [4].
  • Truncated isoforms (GR-P, GR-A): Arise from intron retention (GR-P) or exon skipping (GR-A), deleting parts of the LBD. These isoforms are overexpressed in leukemias and lymphomas [4].
  • N-terminal isoforms: Leaky ribosomal scanning initiates translation at seven conserved AUG codons, producing GRα-B/C/D isoforms with truncated NTDs. These display gene-specific transrepression activities [4].

Table 2: Major Human GR Isoforms

IsoformMechanismAmino AcidsKey Functional Properties
GRαCanonical splicing777Ligand-dependent transactivation
GRβAlternative exon 9β742Dominant-negative inhibitor; constitutive repressor
GRγ3-bp insertion (exons 3–4)777Impaired nuclear import; context-dependent activity
GRα-C1Translation at AUG98679Altered AF1 function; differential cofactor recruitment
GR-PIntron G retention676Truncated LBD; dominant-negative activity

Post-Translational Modifications (PTMs)

PTMs fine-tune GR activity, localization, and stability:

  • Phosphorylation: Ser226 (JNK-mediated) and Ser211 (CDK/ p38 MAPK-mediated) modulate transactivation/transrepression balance. Ser211 phosphorylation enhances GRE binding and coactivator recruitment (e.g., SRC-1), while Ser226 promotes nuclear export [5] [7].
  • Ubiquitination: Lys419 ubiquitination by E3 ligases (e.g., CHIP) targets GR for proteasomal degradation, limiting signal duration. Deubiquitinases (e.g., USP17) stabilize GR [5].
  • SUMOylation: Lys703 SUMOylation in the LBD represses inflammatory genes by recruiting corepressors (e.g., NCoR) [5].

GR Isoform-Specific Signaling Profiles

GR isoforms drive distinct transcriptional programs:

  • GRα: Binds GREs (palindromic or composite) as a homodimer to activate metabolic genes (e.g., PEPCK) or repress genes via negative GREs (nGREs). It tethers to AP-1/NF-κB to suppress proinflammatory genes (e.g., IL-6) [2] [7].
  • GRβ: Upregulates proinflammatory genes (e.g., CD97, CXCR7) via histone deacetylase recruitment and inhibits GRα-mediated GILZ induction. Elevated GRβ underlies glucocorticoid resistance in asthma and rheumatoid arthritis [2] [4].
  • GRγ: Exhibits 50% reduced transactivation of FKBP5 but normal repression of COX2. It is overexpressed in acute lymphoblastic leukemia [4].
  • GR-MR heterodimers: Recent studies show GR and MR form transcriptionally inactive heterodimers via LBD dimerization interfaces. MR inhibits GR binding to GREs and attenuates apoptosis genes (e.g., BIM), altering cell fate decisions [3].

Table 3: Transcriptional Mechanisms of GR Signaling

MechanismGR ConformationTarget DNA ElementsGene ExamplesCo-regulators
TransactivationHomodimerPalindromic GRESGK1, FKBP5SRC-1, CBP, p300
Direct transrepressionHomodimernGREOSTEOCALCINNCoR, SMRT
Tethering transrepressionMonomerNone (binds AP-1/NF-κB)COX2, IL-8GRIP1, p160
GRβ-mediatedGRβ monomerNoncanonical sitesCD97, CXCR7HDAC2, NCOR2

Evolutionary Conservation Across Species

GR evolved from an ancestral corticosteroid receptor (CR) in jawless vertebrates:

  • Gene duplication events: An ancestral CR gene duplicated ~450 million years ago (MYA), yielding GR and MR prior to the divergence of cartilaginous fish. A second duplication in teleosts (350 MYA) generated GR1 and GR2 isoforms, though zebrafish later lost GR2 [1] [8].
  • Structural divergence: GRs lack Ser949 (present in MRs), a residue in the helix 11–12 loop that stabilizes aldosterone binding. Deletion of this residue in GR shifted ligand specificity toward cortisol [8].
  • Functional conservation: Zebrafish GR binds dexamethasone (Kd = 3.2 nM) and transactivates GRE-driven reporters similarly to human GR. Teleost GRs regulate apoptosis and immune genes like their mammalian counterparts [6] [8].
  • Primate-specific mutation: Old World monkeys and hominids acquired a His950 mutation in MR (glutamine in other species), potentially altering cofactor recruitment and stress responses [8].

Table 4: Evolutionary Milestones in GR Evolution

Evolutionary EventEstimated TimeKey ChangeFunctional Consequence
Ancestral CR duplication450 MYASeparation of GR/MR lineagesSpecialization for cortisol (GR) vs. aldosterone (MR)
Ser949 deletion in GR420–440 MYAAltered helix 11–12 loopLoss of aldosterone sensitivity; cortisol specificity
Teleost GR duplication350 MYAGR1 and GR2 genesSubfunctionalization in rainbow trout; retained cortisol binding
Q950H mutation in primate MR35 MYAGln→His in helix 11–12 loopAltered coregulator binding in Old World primates

Properties

CAS Number

1245526-82-2

Product Name

Glucocorticoid receptor agonist

IUPAC Name

4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol

Molecular Formula

C20H20F4N2O2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1

InChI Key

JFUAWXPBHXKZGA-IBGZPJMESA-N

SMILES

CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O

Synonyms

4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol

Canonical SMILES

CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O

Isomeric SMILES

CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O

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